molecular formula C28H40N2O2S2 B2488839 2-((4-((2-(4-(Sec-butyl)anilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-(sec-butyl)phenyl)acetamide CAS No. 301194-35-4

2-((4-((2-(4-(Sec-butyl)anilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-(sec-butyl)phenyl)acetamide

Cat. No.: B2488839
CAS No.: 301194-35-4
M. Wt: 500.76
InChI Key: GQFMBDVTBSGABM-UHFFFAOYSA-N
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Description

The compound 2-((4-((2-(4-(Sec-butyl)anilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-(sec-butyl)phenyl)acetamide is a structurally complex acetamide derivative characterized by dual sulfanyl linkages and sec-butyl-substituted aromatic rings. Its core structure consists of a central acetamide group flanked by two sulfur-containing butyl chains, each terminating in a 4-(sec-butyl)aniline moiety. The compound’s extended alkyl-sulfanyl chains may facilitate membrane permeability, while the aromatic amide groups could engage in hydrogen bonding or π-π stacking interactions, suggesting applications in medicinal chemistry or materials science .

Properties

IUPAC Name

2-[4-[2-(4-butan-2-ylanilino)-2-oxoethyl]sulfanylbutylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O2S2/c1-5-21(3)23-9-13-25(14-10-23)29-27(31)19-33-17-7-8-18-34-20-28(32)30-26-15-11-24(12-16-26)22(4)6-2/h9-16,21-22H,5-8,17-20H2,1-4H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFMBDVTBSGABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSCCCCSCC(=O)NC2=CC=C(C=C2)C(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-((2-(4-(sec-butyl)anilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-(sec-butyl)phenyl)acetamide , with the CAS number 301194-35-4, is a complex organic molecule that belongs to the class of acetamides. This compound features multiple functional groups, including sulfanyl and anilino moieties, which suggest potential biological activity. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C28H40N2O2S2
  • Molecular Weight : 500.76 g/mol

The presence of sulfur atoms and aromatic rings in the structure may contribute to its reactivity and interaction with biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antitumor Activity : Compounds containing thioether and aromatic amine groups have shown promise in inhibiting cancer cell proliferation. The proposed mechanisms include the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells by damaging DNA and disrupting mitochondrial function .
  • Antimicrobial Effects : Similar derivatives have been noted for their antibacterial and antifungal properties, likely due to their ability to disrupt cellular membranes or interfere with metabolic pathways .

Biological Activity Data

The following table summarizes relevant findings from studies on related compounds that may provide insights into the biological activity of the target compound:

Biological Activity Effect Reference
AnticancerInhibition of cell growth in various cancer lines
AntimicrobialSignificant activity against Gram-positive bacteria
Apoptosis InductionIncreased ROS levels leading to cell death

Case Studies

  • Anticancer Studies : In vitro studies on similar compounds demonstrated significant antiproliferative effects against breast cancer cells through ROS-mediated pathways. The study highlighted that modifications in the chemical structure could enhance potency against specific cancer types .
  • Antimicrobial Research : A study evaluating thioether compounds indicated their effectiveness against resistant strains of bacteria, suggesting that structural features such as sulfanyl groups play a critical role in their antimicrobial action .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Dual sec-butylphenyl, dual sulfanyl-butyl chains ~502.7 (estimated) High lipophilicity; potential for thiol-disulfide exchange
N-(4-Sec-butylphenyl)-2-[(3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl)thio]acetamide Ethoxyphenyl, hexahydrobenzothienopyrimidine ~595.8 Heterocyclic core; enhanced rigidity and potential kinase inhibition
2-((4-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(2,4-difluorophenyl)acetamide Difluorophenyl groups ~488.5 Increased electronegativity; improved solubility in polar solvents
N-(4-sec-butylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide Phenylsulfanyl, phenyl groups 375.53 Steric bulk; potential for aromatic stacking interactions
N-(4-sec-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide Chlorophenyl group ~378.9 Electrophilic chlorine substituent; possible halogen bonding

Key Observations:

Substituent Impact on Lipophilicity: The target compound’s sec-butyl groups confer higher lipophilicity (logP estimated >4) compared to fluorinated (logP ~3.2) or chlorinated (logP ~3.5) analogues, impacting membrane permeability and metabolic stability .

Electronic and Steric Effects: Fluorine and chlorine substituents enhance electronegativity, polarizing the acetamide carbonyl and modifying hydrogen-bonding capacity . The hexahydrobenzothienopyrimidine core in introduces conformational rigidity, contrasting with the flexible sulfanyl-butyl chains of the target compound.

Biological Implications :

  • Compounds with antimicrobial amide moieties (e.g., N-(4-methoxyphenyl)acetamide derivatives) suggest the target compound may share bioactivity against pathogens .
  • Thiol-rich structures (e.g., dual sulfanyl chains) may engage in redox interactions or metal chelation, a feature absent in simpler acetamides .

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